molecular formula C20H21ClN4O2 B13949888 2-(4-chlorophenyl)-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide

2-(4-chlorophenyl)-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide

Cat. No.: B13949888
M. Wt: 384.9 g/mol
InChI Key: HUNUJWJYDROBKI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Diethylamino Group: The diethylamino group can be introduced via an amination reaction.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group.

    Reduction: Reduction reactions may target the quinazolinone core or the 4-chlorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-dimethylamino-4-oxo-4H-quinazolin-3-yl)acetamide
  • 2-(4-bromophenyl)-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide
  • 2-(4-chlorophenyl)-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)propionamide

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-N-(2-diethylamino-4-oxo-4H-quinazolin-3-yl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H21ClN4O2

Molecular Weight

384.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-(diethylamino)-4-oxoquinazolin-3-yl]acetamide

InChI

InChI=1S/C20H21ClN4O2/c1-3-24(4-2)20-22-17-8-6-5-7-16(17)19(27)25(20)23-18(26)13-14-9-11-15(21)12-10-14/h5-12H,3-4,13H2,1-2H3,(H,23,26)

InChI Key

HUNUJWJYDROBKI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2C(=O)N1NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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